5,6-Dichloroindole

Plant Tissue Culture Auxin Shoot Regeneration

5,6-Dichloroindole is a dihalogenated heterocyclic building block with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol. It is characterized by chlorine atoms at the 5 and 6 positions of the indole ring system.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 121859-57-2
Cat. No. B058420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroindole
CAS121859-57-2
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)Cl)Cl
InChIInChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKeyILINOHVVKWYAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroindole (CAS 121859-57-2): A Halogenated Indole Scaffold for Specialized Research Applications


5,6-Dichloroindole is a dihalogenated heterocyclic building block with the molecular formula C₈H₅Cl₂N and a molecular weight of 186.04 g/mol . It is characterized by chlorine atoms at the 5 and 6 positions of the indole ring system. This substitution pattern is critical, as it confers distinct electronic and steric properties compared to its non-halogenated or monohalogenated counterparts, influencing its utility as a synthetic intermediate in medicinal chemistry and plant biology research .

Why Indole, 5-Chloroindole, or Other Analogs Cannot Simply Substitute for 5,6-Dichloroindole


The specific 5,6-dichloro substitution pattern is not merely an incremental change; it fundamentally alters the compound's physicochemical and biological profile. Attempts to substitute it with the parent indole or a monohalogenated variant like 5-chloroindole can lead to significant differences in potency, selectivity, and thermal behavior. For example, the 5,6-dichloro group has been shown to be essential for a 15-fold increase in V-ATPase inhibition compared to the unsubstituted indole scaffold [1]. Furthermore, the melting point of 5,6-dichloroindole (~152°C) is more than double that of 5-chloroindole (69-71°C), indicating vastly different intermolecular interactions that can affect formulation and handling . These quantitative disparities underscore the non-interchangeable nature of these building blocks in precise experimental contexts.

Quantitative Differentiation Evidence for 5,6-Dichloroindole and its Direct Derivatives


Auxin Activity: 5,6-Cl₂-IAA vs. IAA in Spinach Shoot Regeneration

The 5,6-dichloro derivative of indole-3-acetic acid (5,6-Cl₂-IAA), synthesized from 5,6-dichloroindole, exhibits a profoundly superior auxin activity compared to the natural auxin indole-3-acetic acid (IAA). This difference is critical for recalcitrant species in plant tissue culture [1].

Plant Tissue Culture Auxin Shoot Regeneration Spinacia oleracea

V-ATPase Inhibition Potency: 5,6-Dichloroindole Scaffold vs. Unsubstituted Indole Scaffold

In the development of osteoclast V-ATPase inhibitors, methyl (2Z,4E)-5-(2-indolyl)-2-methoxy-2,4-pentadienoate (unsubstituted indole) was a moderate inhibitor with an IC50 of 30 µM. The introduction of chlorine atoms at the 5 and 6 positions to form the dichloro derivative resulted in a 15-fold improvement in potency, achieving an IC50 of 1.9 µM [1]. This SAR finding established the 5,6-dichloroindole group as a privileged scaffold for this target class.

Medicinal Chemistry V-ATPase Inhibitor Osteoclast Structure-Activity Relationship

Target Selectivity: Osteoclast V-ATPase vs. Human Kidney Cortex V-ATPase

The derivatization of 5,6-dichloroindole into compound 3c demonstrated a significant therapeutic window. The compound's EC50 for inhibiting bone resorption by human osteoclasts was 45-fold lower than the concentration required for half-maximal inhibition of the V-ATPase from human kidney cortex [1]. This highlights the importance of the 5,6-dichloro substitution pattern in achieving a functional selectivity profile that distinguishes pathological bone resorption from essential renal acidification functions.

Drug Selectivity Osteoporosis V-ATPase Bone Resorption

Thermal Stability Indicator: Melting Point Difference vs. 5-Chloroindole

5,6-Dichloroindole exhibits a melting point range of 150-154 °C , a value more than double that of its monochlorinated analog, 5-chloroindole, which melts at 69-71 °C . This substantial difference in a fundamental thermal property reflects stronger intermolecular forces in the crystalline state, likely due to the second chlorine atom, which can influence long-term storage stability, handling, and behavior in thermal processing or formulation.

Physicochemical Property Thermal Stability Formulation Handling

Primary Application Domains for 5,6-Dichloroindole Supported by Quantitative Evidence


Synthesis of High-Efficacy Synthetic Auxins for Recalcitrant Plant Tissue Culture

Based on the demonstrated >2.7-fold improvement in shoot regeneration over natural IAA [1], 5,6-dichloroindole is the precursor of choice for synthesizing 5,6-Cl₂-IAA. This compound is specifically indicated for developing plant tissue culture protocols for species that respond poorly to conventional auxins, enabling successful regeneration in commercially important horticultural and agricultural crops.

Medicinal Chemistry Scaffold for Selective Osteoclast V-ATPase Inhibitors

The 15-fold potency boost conferred by the 5,6-dichloro substitution over unsubstituted indole [1] and the subsequent achievement of 45-fold selectivity for bone resorption over renal V-ATPase [1] make this compound a critical starting material for programs developing next-generation anti-resorptive therapies for osteoporosis, where avoiding systemic side effects is paramount.

Development of Halogenated Indole Nucleoside Antiviral Agents

The 5,6-dichloroindole scaffold has been utilized to synthesize libraries of 2-substituted 3-formyl- and 3-cyano-indole nucleosides as 3-deaza analogues of antiviral benzimidazoles [2]. This structural modification strategy aims to modulate antiviral activity and cytotoxicity profiles against viruses such as HCMV and HSV-1, representing a distinct application space where the dichloro pattern is a key design element.

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